molecular formula C24H23BrN6O3 B10833631 Indoline derivative 11

Indoline derivative 11

Cat. No.: B10833631
M. Wt: 523.4 g/mol
InChI Key: KVVYJCRBQJOKHQ-UHFFFAOYSA-N
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Description

Indoline derivatives are a class of compounds that have garnered significant interest in the fields of medicinal chemistry and drug discoveryIndoline derivatives are characterized by their three-dimensional structures, which make them valuable scaffolds for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indoline derivatives typically involves the dearomatization of indoles. One common method is the oxidative dearomatization of N-acyl indoles using iron(III) chloride (FeCl3) as a catalyst. This process transforms the indole nucleus into a three-dimensional indoline scaffold . Another method involves the use of hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA) to induce oxidative cyclization .

Industrial Production Methods: Industrial production of indoline derivatives often employs scalable and efficient synthetic routes. The use of palladium-catalyzed tandem cycloaddition reactions has been reported to produce indoline derivatives with high yields and broad functional group compatibility . Additionally, the use of water as a reaction medium has been explored to promote environmentally benign synthesis .

Chemical Reactions Analysis

Types of Reactions: Indoline derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidative dearomatization of indoles to form indoline derivatives involves the use of oxidizing agents such as iron(III) chloride or hypervalent iodine reagents . Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the indoline structure .

Common Reagents and Conditions:

    Oxidation: Iron(III) chloride (FeCl3), phenyliodine(III) diacetate (PIDA), phenyliodine(III) bis(trifluoroacetate) (PIFA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles under appropriate conditions

Major Products Formed: The major products formed from these reactions include various functionalized indoline derivatives, which can be further modified to enhance their biological activity or chemical properties .

Mechanism of Action

The mechanism of action of indoline derivative 11 involves its interaction with specific molecular targets and pathways. For example, certain indoline derivatives have been shown to bind to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), exerting neuroprotective effects by reducing the secretion of inflammatory cytokines and protecting neuronal cells from oxidative stress . The exact molecular targets and pathways may vary depending on the specific structure and functional groups of the indoline derivative.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H23BrN6O3

Molecular Weight

523.4 g/mol

IUPAC Name

2-(4-bromo-2-methylpyrazol-3-yl)-1-[5-[(6,7-dimethoxyquinazolin-4-yl)amino]-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C24H23BrN6O3/c1-30-20(17(25)12-28-30)11-23(32)31-7-6-14-8-15(4-5-19(14)31)29-24-16-9-21(33-2)22(34-3)10-18(16)26-13-27-24/h4-5,8-10,12-13H,6-7,11H2,1-3H3,(H,26,27,29)

InChI Key

KVVYJCRBQJOKHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)CC(=O)N2CCC3=C2C=CC(=C3)NC4=NC=NC5=CC(=C(C=C54)OC)OC

Origin of Product

United States

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